Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate
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Overview
Description
Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate is an organic compound with the molecular formula C11H11F3O4 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate typically involves the esterification of 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid.
Reduction: Formation of 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, and other proteins, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3-phenylpropanoate: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
Methyl 2-hydroxy-3-[4-(methoxy)phenyl]propanoate: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluoromethoxy group in Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate imparts unique properties such as increased lipophilicity and stability. This makes it a valuable compound in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H11F3O4 |
---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O4/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5,9,15H,6H2,1H3 |
InChI Key |
CKASVHMGBAUSFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)O |
Origin of Product |
United States |
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